molecular formula C13H13N3O2 B1665917 6-(1-Aziridinyl)-2,3-dihydro-7-methyl-1H-pyrrolo(1,2-a)benzimidazole-5,8-dione CAS No. 135513-52-9

6-(1-Aziridinyl)-2,3-dihydro-7-methyl-1H-pyrrolo(1,2-a)benzimidazole-5,8-dione

Cat. No. B1665917
CAS RN: 135513-52-9
M. Wt: 243.26 g/mol
InChI Key: JMPIKAIHZHQTPW-UHFFFAOYSA-N
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Description

Azamitosene is a DNA cleaving agent exhibiting G and A base specificity. Azamitosene may exhibit a growth inhibitory effect on human gastric cancer cells.

Scientific Research Applications

Antitumor Agent Development

The compound, as part of the pyrrolo[1,2-a]benzimidazole (PBI) ring system, has been extensively studied for its potential as an antitumor agent. Research suggests that these derivatives are effective DNA cross-linkers, mimicking the mechanism of mitomycin antitumor agents. They show a particular ability for DNA strand cleavage through reductive alkylation, generating reactive oxygen radicals, which is crucial in combating various human ovarian and colon cancer cell lines (Islam, Skibo, Dorr, & Alberts, 1991). Additionally, variations of this compound exhibit unique cytotoxic properties, making them promising candidates for cancer therapeutics (Boruah & Skibo, 1994).

DNA Cleavage Specificity

The compound's derivatives are noted for their ability to cleave DNA specifically at G + A bases under reducing conditions. This specificity is significant as it offers a targeted approach to DNA interaction, which is vital in designing cancer treatments. This base-specific cleavage also highlights its unique spectrum of cytotoxicity against various cancer types, presenting a potential avenue for tailored cancer therapies (Skibo & Schulz, 1993).

Comparative Studies with Other Antitumor Agents

Comparative studies have been conducted to understand the role of the pyrrolo ring and the benzimidazole ring in these compounds. These studies help in deciphering the molecular basis of their antitumor activity and DNA interaction capabilities. For instance, the 6-aziridinyl derivative has been found to be more potent in DNA cleavage and antitumor activities than its 7-aziridinyl counterpart (Skibo, Islam, Heileman, & Schulz, 1994).

Cytotoxicity Evaluation in Cancer and Normal Cells

The cytotoxicity of derivatives of this compound has been evaluated in various human cancer cell lines, including breast cancer, comparing their effects with normal cell lines. This research is essential to assess the safety and specificity of these compounds as potential cancer treatments (Bonham, O'Donovan, Carty, & Aldabbagh, 2011).

Influence on Topoisomerase II Inhibition

The role of these compounds in inhibiting topoisomerase II, a key enzyme in DNA replication, has been explored. This enzyme inhibition is critical in the development of chemotherapeutic agents. The studies have shown how different substituents in the compound's structure can affect its ability to intercalate into DNA and subsequently influence its cytotoxic and topoisomerase II inhibitory activities (Zhou & Skibo, 1996).

properties

CAS RN

135513-52-9

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

6-(aziridin-1-yl)-7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-5,8-dione

InChI

InChI=1S/C13H13N3O2/c1-7-10(15-5-6-15)13(18)9-11(12(7)17)16-4-2-3-8(16)14-9/h2-6H2,1H3

InChI Key

JMPIKAIHZHQTPW-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)C2=C(C1=O)N3CCCC3=N2)N4CC4

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)N3CCCC3=N2)N4CC4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Azamitosene

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 35 mg (0.17 mmol) of 26 in 4 mL of dry methanol, chilled at 0° C., was added 0.5 mL of ethyleneimine. The reaction was stirred at 0° for 30 min and then at room temperature for 1 hour. The solvent was removed in vacuo and the red residue flash chromatographed on silica gel using chloroform as the eluant. The purified product was recrystallized from chloroform/hexane: 20.5 mg (48%) yield; mp 192°-194° C. dec.; TLC (acetone), Rf =0.73; IR(KBr pellet) 1674, 1632, 1575, 1518, 1377, 1338, 1315, 1137, 988 cm-1 ; 1H NMR (CDCl3) δ4.17 (2 H, t, J~7 Hz, C(1) methylene), 2.89 (2H, t, J~7 Hz, C(3) methylene), 2.65 (2 H, quintet, J~7 Hz, C(2) methylene): 2.31 (4 H, s, aziridine protons), 2.02 (3 H, s, 7-methyl): mass spectrum (EI mode) m/z 243 (P+), 228 (P+ -methyl). (Anal. Calcd for C13H13N3O2 : C, 64.18; H, 5.34; N, 17.27. Found: C, 64.02; H, 5.21; N, 16.76.
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26
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35 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(1-Aziridinyl)-2,3-dihydro-7-methyl-1H-pyrrolo(1,2-a)benzimidazole-5,8-dione
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6-(1-Aziridinyl)-2,3-dihydro-7-methyl-1H-pyrrolo(1,2-a)benzimidazole-5,8-dione
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6-(1-Aziridinyl)-2,3-dihydro-7-methyl-1H-pyrrolo(1,2-a)benzimidazole-5,8-dione
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6-(1-Aziridinyl)-2,3-dihydro-7-methyl-1H-pyrrolo(1,2-a)benzimidazole-5,8-dione
Reactant of Route 5
6-(1-Aziridinyl)-2,3-dihydro-7-methyl-1H-pyrrolo(1,2-a)benzimidazole-5,8-dione
Reactant of Route 6
6-(1-Aziridinyl)-2,3-dihydro-7-methyl-1H-pyrrolo(1,2-a)benzimidazole-5,8-dione

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